

# In-Depth Technical Guide to 2,3-Dihydroxyquinoxaline (CAS Number: 15804-19-0)

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## Compound of Interest

Compound Name: 2,3-Dihydroxyquinoxaline

Cat. No.: B1670375

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological applications of **2,3-Dihydroxyquinoxaline** (CAS No. 15804-19-0), a heterocyclic compound of significant interest in medicinal chemistry and neuropharmacology.

## Chemical and Physical Properties

**2,3-Dihydroxyquinoxaline**, also known by its tautomeric name quinoxaline-2,3(1H,4H)-dione, is a white to off-white crystalline solid.<sup>[1]</sup> It is characterized by a bicyclic structure composed of a benzene ring fused to a pyrazine ring, with hydroxyl groups at the 2 and 3 positions of the pyrazine ring. The presence of these hydroxyl groups and the amide functionalities in its tautomeric form allows for significant hydrogen bonding, influencing its physical properties such as a high melting point and solubility in polar solvents.<sup>[1]</sup>

Table 1: Physicochemical Properties of **2,3-Dihydroxyquinoxaline**

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	[2][3]
Molecular Weight	162.15 g/mol	[2][3]
Appearance	White to off-white solid	[1]
Melting Point	>300 °C	[4][5]
Boiling Point	288.82 °C (estimated)	[4][5]
pKa	10.66 ± 0.20 (predicted)	[5]
Solubility	Soluble in polar solvents like water and alcohols.[1]	[1]
InChI Key	ABJFBJGGLJVMAQ-UHFFFAOYSA-N	[6]
SMILES	<chem>O=C1NC2=CC=CC=C2NC1=O</chem>	[1]

## Uses and Applications in Research and Drug Development

**2,3-Dihydroxyquinoxaline** and its derivatives are primarily investigated for their activity as antagonists of ionotropic glutamate receptors, specifically the AMPA, kainate, and NMDA receptors.[7][8][9] This antagonistic activity makes them valuable tools in neuropharmacology for studying excitatory neurotransmission and for the development of therapeutic agents targeting neurological and psychiatric disorders.

Key research applications include:

- **Neuroprotection:** By blocking glutamate receptors, these compounds can mitigate the excitotoxic cascade, a key pathological process in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease, as well as in ischemic stroke.[7]
- **Anticonvulsant Activity:** The antagonism of excitatory glutamate receptors suggests potential applications in the treatment of epilepsy and other seizure disorders.

- Analgesia: Kainate receptors, in particular, are involved in pain signaling pathways, making their antagonists potential targets for the development of novel analgesics.[\[2\]](#)
- Synthetic Chemistry: The quinoxaline scaffold serves as a versatile building block for the synthesis of more complex heterocyclic compounds with diverse biological activities.[\[10\]](#) It can undergo electrophilic substitution reactions to introduce various functional groups.[\[10\]](#)

## Key Experimental Protocols

### Synthesis of 2,3-Dihydroxyquinoxaline

The most common method for the synthesis of **2,3-Dihydroxyquinoxaline** is the condensation reaction between o-phenylenediamine and oxalic acid.

Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent, such as a mixture of water and ethanol.
- Addition of Reagent: Slowly add a solution of oxalic acid (1 equivalent) in the same solvent to the flask.
- Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
- Purification: Collect the solid product by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF)/water.

### Electrophilic Nitration of 2,3-Dihydroxyquinoxaline

This protocol describes the introduction of a nitro group onto the aromatic ring of **2,3-Dihydroxyquinoxaline**, a common step in the synthesis of more potent glutamate receptor antagonists.

#### Methodology:

- **Reaction Setup:** In a flask cooled in an ice bath, dissolve **2,3-Dihydroxyquinoxaline** (1 equivalent) in concentrated sulfuric acid.
- **Addition of Nitrating Agent:** Slowly add potassium nitrate (1 equivalent) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
- **Reaction Conditions:** Continue stirring the reaction mixture in the ice bath for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.
- **Work-up:** Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate out of the solution.
- **Purification:** Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and then dry the product. Further purification can be achieved by recrystallization.

## Synthesis of a Ruthenium(II) Carbonyl Complex

**2,3-Dihydroxyquinoxaline** can act as a ligand in coordination chemistry. This protocol outlines a general procedure for its reaction with a ruthenium carbonyl complex.[\[10\]](#)

#### Methodology:

- **Reaction Setup:** In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **2,3-Dihydroxyquinoxaline** (1 equivalent) in a high-boiling, coordinating solvent such as dimethyl sulfoxide (DMSO).
- **Addition of Ruthenium Precursor:** Add triruthenium dodecacarbonyl ( $\text{Ru}_3(\text{CO})_{12}$ ) (1/3 equivalent) to the solution.
- **Reaction Conditions:** Heat the reaction mixture to a temperature sufficient to promote the reaction and dissolution of the reactants (e.g., 80-120 °C) for several hours. The reaction

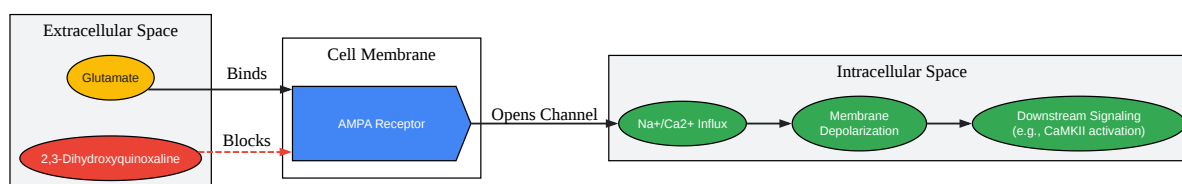
progress can be monitored by techniques such as IR spectroscopy (observing changes in the carbonyl stretching frequencies).

- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the product may be precipitated by the addition of a non-coordinating solvent. The resulting solid is collected by filtration, washed, and dried. Purification is typically achieved by recrystallization or column chromatography.

## Signaling Pathways and Mechanism of Action

As a glutamate receptor antagonist, **2,3-Dihydroxyquinoxaline** blocks the binding of the excitatory neurotransmitter glutamate to its receptors, thereby inhibiting the downstream signaling cascades.

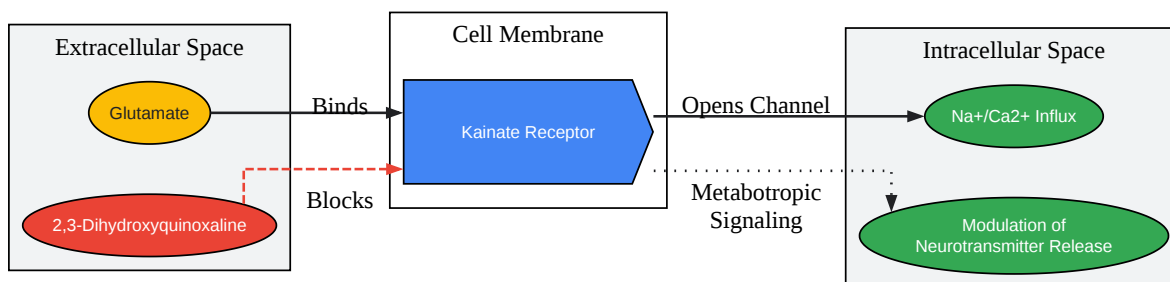
### AMPA Receptor Antagonism



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Caption: AMPA Receptor Antagonism by **2,3-Dihydroxyquinoxaline**.

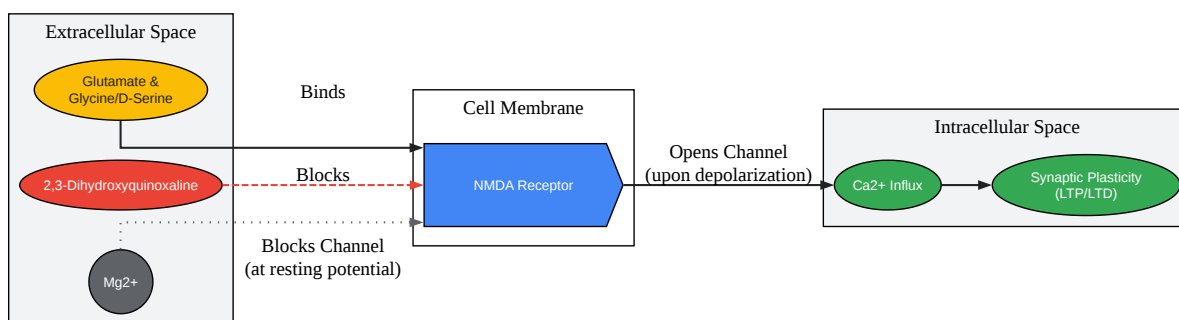
### Kainate Receptor Antagonism



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Caption: Kainate Receptor Antagonism by **2,3-Dihydroxyquinoxaline**.

## NMDA Receptor Antagonism



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Caption: NMDA Receptor Antagonism by **2,3-Dihydroxyquinoxaline**.

## Conclusion

**2,3-Dihydroxyquinoxaline** is a foundational molecule in the study of excitatory amino acid receptor pharmacology. Its straightforward synthesis and potent, broad-spectrum antagonism of ionotropic glutamate receptors make it an invaluable tool for researchers in neuroscience and drug development. The continued exploration of its derivatives holds promise for the discovery of novel therapeutics for a range of neurological disorders.

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